1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide
Beschreibung
The compound 1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide features a piperidine-4-carboxamide core substituted with a sulfonyl group attached to an (E)-2-phenylethenyl moiety and a pyridinylsulfanylmethylphenyl group. Its structure combines sulfonamide and carboxamide functionalities, which are common in bioactive molecules targeting receptors such as opioids or enzymes like carbonic anhydrases . The piperidine ring at position 4 distinguishes it from related compounds with alternative piperidinyl substitutions (e.g., 2-piperidinyl derivatives like W-15/W-18) .
Eigenschaften
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S2/c30-26(28-24-10-6-9-22(19-24)20-33-25-11-4-5-15-27-25)23-12-16-29(17-13-23)34(31,32)18-14-21-7-2-1-3-8-21/h1-11,14-15,18-19,23H,12-13,16-17,20H2,(H,28,30)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVDGDRGDHJWSC-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)CSC3=CC=CC=N3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)CSC3=CC=CC=N3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide, with the CAS number 1241686-56-5, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic potentials based on available literature and research findings.
The compound has the molecular formula and a molecular weight of 493.6 g/mol. Its structure includes a piperidine ring substituted with a sulfonyl group and a phenylethenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₇N₃O₃S₂ |
| Molecular Weight | 493.6 g/mol |
| CAS Number | 1241686-56-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions that form the sulfonamide linkage and modifications to introduce the phenylethenyl group. The specific synthetic pathway may vary, but it often starts from readily available piperidine derivatives.
Antibacterial and Antifungal Activity
Compounds similar to this compound have shown promising antibacterial and antifungal activity. For example, studies have reported that certain piperazine derivatives exhibit activity against Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MIC) indicating effective growth inhibition at low concentrations .
| Microorganism | MIC (μM) |
|---|---|
| S. aureus | < 10 |
| P. aeruginosa | < 20 |
| C. albicans | < 15 |
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Interaction : The presence of the piperidine ring suggests potential interaction with neurotransmitter receptors, which could modulate pain pathways or influence neurochemical signaling.
- Enzyme Inhibition : Many sulfonamide compounds act as enzyme inhibitors, potentially affecting metabolic pathways in pathogens.
- Membrane Disruption : The lipophilic nature of the phenylethenyl group may allow for disruption of microbial cell membranes.
Study on Antiviral Efficacy
A study focused on related piperidine compounds highlighted their antiviral efficacy against HIV-1, showing IC50 values in the low micromolar range. The structural modifications significantly influenced their potency, suggesting that similar modifications to our compound could enhance its antiviral properties .
Evaluation Against Bacterial Strains
In another study evaluating various piperazine derivatives, compounds were tested against common bacterial strains. The results demonstrated that specific substitutions enhanced antibacterial activity, indicating that the structural features present in our compound may also confer similar benefits .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Piperidine Positioning and Substituent Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations:
- Piperidine Position : The target compound shares the 4-piperidinyl configuration with fentanyl, a feature critical for opioid receptor binding . However, its substituents diverge significantly, replacing fentanyl’s propanamide with a sulfonyl-carboxamide hybrid system.
- Sulfonamide vs.
- Aryl Substituents : The pyridinylsulfanylmethyl group may improve solubility or π-π stacking compared to W-18’s nitro/chloroaryl groups, which are associated with lipophilicity and membrane permeability .
Pharmacological Implications
- Receptor Selectivity : The 4-piperidinyl carboxamide moiety aligns with fentanyl’s μ-opioid receptor affinity, but the sulfonyl-phenylethenyl group could alter selectivity or potency . W-15/W-18, despite structural similarities, lack robust opioid activity due to their 2-piperidinyl configuration .
- Metabolic Stability : The pyridine-thioether linkage in the target compound may confer resistance to oxidative metabolism compared to W-18’s nitro group, which is prone to reduction .
Vorbereitungsmethoden
Synthetic Route Design and Retrosynthetic Analysis
The target molecule is dissected into three primary building blocks (Figure 1):
- Piperidine-4-carboxylic acid backbone : Serves as the central scaffold.
- N-[3-(Pyridin-2-ylsulfanylmethyl)phenyl] substituent : Introduced via carboxamide coupling.
- (E)-2-Phenylethenylsulfonyl group : Attached through sulfonylation at the piperidine nitrogen.
Retrosynthetic disconnections suggest the following key intermediates:
- Piperidine-4-carboxylic acid
- 3-(Pyridin-2-ylsulfanylmethyl)aniline
- (E)-Styrenesulfonyl chloride
Stepwise Synthesis and Experimental Protocols
Preparation of Piperidine-4-carboxylic Acid Derivatives
Piperidine-4-carboxylic acid is functionalized at the nitrogen atom while preserving the carboxylic acid group for subsequent amide bond formation.
Protection of Piperidine Nitrogen
Tert-butoxycarbonyl (Boc) protection is employed to prevent undesired side reactions during sulfonylation:
$$
\text{Piperidine-4-carboxylic acid} + \text{(Boc)}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Boc-piperidine-4-carboxylic acid}
$$
Conditions : Dichloromethane (DCM), 4-dimethylaminopyridine (DMAP), room temperature, 12 hours.
Carboxylic Acid Activation
The Boc-protected acid is converted to an acid chloride using thionyl chloride:
$$
\text{Boc-piperidine-4-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\Delta} \text{Boc-piperidine-4-carboxyl chloride}
$$
Yield : 92% after purification by silica gel chromatography.
Synthesis of 3-(Pyridin-2-ylsulfanylmethyl)aniline
Thioether Formation
A nucleophilic substitution reaction links pyridine-2-thiol to 3-(chloromethyl)nitrobenzene:
$$
\text{3-(Chloromethyl)nitrobenzene} + \text{Pyridine-2-thiol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(Pyridin-2-ylsulfanylmethyl)nitrobenzene}
$$
Conditions : Potassium carbonate, dimethylformamide (DMF), 80°C, 6 hours.
Nitro Reduction
Catalytic hydrogenation reduces the nitro group to an amine:
$$
\text{3-(Pyridin-2-ylsulfanylmethyl)nitrobenzene} + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{3-(Pyridin-2-ylsulfanylmethyl)aniline}
$$
Yield : 85% (10% Pd/C, 50 psi H₂, ethanol).
Synthesis of (E)-Styrenesulfonyl Chloride
Sulfonation of (E)-Styrene
(E)-Styrene reacts with chlorosulfonic acid to form the sulfonyl chloride:
$$
\text{(E)-Styrene} + \text{ClSO}_3\text{H} \xrightarrow{\text{DCM, 0°C}} \text{(E)-Styrenesulfonyl chloride}
$$
Key Note : Reaction temperature controlled at 0°C to minimize polymerization.
Final Assembly of the Target Compound
Carboxamide Coupling
The activated acid chloride reacts with 3-(pyridin-2-ylsulfanylmethyl)aniline:
$$
\text{Boc-piperidine-4-carboxyl chloride} + \text{3-(Pyridin-2-ylsulfanylmethyl)aniline} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Boc-protected intermediate}
$$
Conditions : Triethylamine, DCM, 0°C to room temperature, 4 hours.
Deprotection and Sulfonylation
Boc removal with trifluoroacetic acid (TFA) followed by sulfonylation:
$$
\text{Deprotected amine} + \text{(E)-Styrenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}
$$
Optimization : Excess triethylamine (2.5 eq) ensures complete sulfonylation.
Reaction Optimization and Challenges
Analytical Characterization
Spectroscopic Data
Scale-Up Considerations and Industrial Relevance
Cost-Effective Modifications
Environmental Impact Mitigation
- Waste Management : Sulfur-containing byproducts neutralized with Ca(OH)₂.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide, and what reaction conditions (e.g., catalysts, solvents) are critical for achieving high yield and purity?
- Methodological Answer : Multi-step synthesis typically begins with functionalizing the piperidine ring, followed by sulfonylation using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) . Coupling the pyridinylsulfanylmethyl group may require thiol-ene chemistry or nucleophilic substitution, with palladium catalysts for cross-coupling reactions . Solvent polarity (e.g., DMF for polar intermediates) and temperature control are critical to minimize side reactions . Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) are essential for confirming structural integrity, and how should data interpretation resolve ambiguities?
- Methodological Answer : High-resolution NMR (¹H, ¹³C) confirms connectivity and distinguishes E/Z isomerism in the phenylethenyl group . IR spectroscopy identifies sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches. X-ray crystallography (refined via SHELX ) provides unambiguous stereochemical validation. For complex spectra, 2D NMR (COSY, HSQC) resolves overlapping signals, particularly for aromatic protons near the pyridinylsulfanylmethyl group .
Advanced Research Questions
Q. How can researchers design experiments to investigate the chemical reactivity of sulfonyl and piperidine moieties under varied conditions (e.g., oxidation, substitution)?
- Methodological Answer : Systematic parameter variation (e.g., oxidizing agents like KMnO₄ for sulfonyl groups , nucleophiles for piperidine substitution) probes reactivity. Kinetic studies under controlled temperatures and catalysts (e.g., DMAP for acylation ) reveal reaction mechanisms. Real-time monitoring via TLC or LC-MS tracks intermediate formation . Computational modeling (DFT) predicts transition states for sulfonyl group reactions .
Q. What methodologies address contradictions in bioactivity data for enzyme inhibition or receptor binding studies involving this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, ionic strength) or impurities. Standardized protocols (e.g., Pharmacopeial buffer systems ) ensure reproducibility. Structure-activity relationship (SAR) studies with analogs (e.g., varying sulfonyl substituents) identify bioactive motifs . Orthogonal assays (e.g., surface plasmon resonance for binding kinetics vs. enzymatic activity assays) validate target engagement .
Q. How can the stereochemical outcome of the phenylethenyl sulfonyl group be controlled, and what analytical methods confirm its E-configuration?
- Methodological Answer : The E-isomer is favored via steric hindrance (bulky bases like DBU) or photoirradiation . X-ray crystallography and NOESY NMR (showing spatial proximity of vinyl protons) confirm geometry . Dynamic HPLC with chiral stationary phases quantifies enantiomeric excess in asymmetric syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
